PF-06700841 tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PF-06700841 tosylate is an inhibitor of JAK1 and tyrosine kinase 2 (TYK2). It has IC50s of 17 and 23 nM, respectively, and is selective for JAK1 and TYK2 over JAK2 and JAK3 . It has the potential to treat plaque psoriasis and lupus erythematosus .
Molecular Structure Analysis
The molecular formula of PF-06700841 tosylate is C25H29F2N7O4S . Its average mass is 561.604 Da and its monoisotopic mass is 561.196960 Da .Chemical Reactions Analysis
PF-06700841 tosylate has been used as an inhibitor of interferon-α/β receptor alpha chain (IFNAR1) signaling adaptor tyrosine kinase (2TYK2) in mice . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
PF-06700841 tosylate is a crystalline solid . It is soluble in DMF and DMSO at 10 mg/ml, and slightly soluble in ethanol . Its formula weight is 561.6 .科学的研究の応用
Inhibitor of Janus kinase 1 (JAK1)
PF-06700841 tosylate has been used as an inhibitor of Janus kinase 1 (JAK1). JAK1 is a type of protein that plays a crucial role in the signaling pathway for various cytokines and growth factors . By inhibiting JAK1, PF-06700841 tosylate can potentially regulate these pathways and have therapeutic effects .
Treatment of Adjuvant Induced Arthritis (AIA) in Rat Models
The compound has been used to study its therapeutic effect on the adjuvant induced arthritis (AIA) rat model . AIA is a model of rheumatoid arthritis, and the use of PF-06700841 tosylate in this context suggests potential applications in the treatment of inflammatory diseases .
Inhibitor of Interferon-α/β Receptor Alpha Chain (IFNAR1) Signaling Adaptor Tyrosine Kinase (2TYK2) in Mice
PF-06700841 tosylate has also been used as an inhibitor of interferon-α/β receptor alpha chain (IFNAR1) signaling adaptor tyrosine kinase (2TYK2) in mice . This suggests that the compound could be used to modulate immune responses in certain conditions .
Treatment of Psoriasis
PF-06700841 tosylate has been investigated for the treatment of psoriasis . Psoriasis is a chronic skin condition, and the use of PF-06700841 tosylate suggests potential applications in dermatology .
Inhibition of IL-23 Signaling
PF-06700841 prevents IL-23 (interleukin 23) signaling through TYK2 (Tyrosine-protein kinase 2)/JAK1 (Janus kinase 1) inhibition . IL-23 is a cytokine that plays a key role in autoimmune diseases, so this application could have implications for the treatment of such conditions .
Treatment of Lupus
PF-06700841 has been investigated for the treatment of lupus . Lupus is a chronic autoimmune disease, and the use of PF-06700841 tosylate in this context suggests potential applications in the treatment of autoimmune diseases .
作用機序
Target of Action
PF-06700841 tosylate is a potent dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) . These kinases play crucial roles in the signaling pathways of various cytokines and growth factors that are important for immune responses and cell growth .
Mode of Action
PF-06700841 tosylate prevents interleukin 23 (IL-23) signaling through the inhibition of TYK2 and JAK1 . It selectively inhibits IFN-α/STAT3 signaling over erythropoietin/STAT5 signaling in human whole blood .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by PF-06700841 tosylate disrupts the signaling pathways of proinflammatory cytokines, including IL-23 . This disruption leads to a reduction in the production of these cytokines, thereby reducing inflammation .
Pharmacokinetics
Single doses of PF-06700841 tosylate are rapidly absorbed, with peak plasma concentrations reached within 1 hour . The exposure is proportional up to 100 mg, and the mean half-life ranges from 3.8 to 7.5 hours . On day 10 of multiple ascending doses (MAD), plasma concentrations peaked at ≤1.5 hours post-dose (10-175 mg once daily). The elimination half-life was 4.9-10.7 hours, and steady state was reached by day 8 .
Result of Action
PF-06700841 tosylate has been shown to be generally effective and well-tolerated in patients with moderate-to-severe plaque psoriasis . It led to statistically significant decreases in the Psoriasis Area and Severity Index (PASI) at week 12 compared with placebo in five treatment groups . The greatest change from baseline was observed in the 30-mg once daily continuous treatment group .
Safety and Hazards
特性
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12?,13?,14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKGOYNHHHOTEN-WTMFEIAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF-06700841 tosylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。